molecular formula C11H16N2O3 B14891693 n-(2-Hydroxypropyl)-3-(2-oxopyridin-1(2h)-yl)propanamide

n-(2-Hydroxypropyl)-3-(2-oxopyridin-1(2h)-yl)propanamide

Cat. No.: B14891693
M. Wt: 224.26 g/mol
InChI Key: OXSXFAFNPIKUKK-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)-3-(2-oxopyridin-1(2H)-yl)propanamide is an amide derivative featuring a 2-oxopyridin-1(2H)-yl moiety linked to a propanamide backbone substituted with a 2-hydroxypropyl group. The 2-oxopyridinone core is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(2-hydroxypropyl)-3-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C11H16N2O3/c1-9(14)8-12-10(15)5-7-13-6-3-2-4-11(13)16/h2-4,6,9,14H,5,7-8H2,1H3,(H,12,15)

InChI Key

OXSXFAFNPIKUKK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCN1C=CC=CC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Immunoproteasome Inhibition

highlights a series of non-covalent β1i subunit inhibitors with structural similarities to the target compound. Key analogs include:

Compound Name Substituent (R-group) Ki Value (β1i) Selectivity Notes
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Benzyl Low µM High Most potent in series; stabilizes Phe31/Lys33 interactions
N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Cyclohexyl Sub-µM Moderate Hydrophobic interactions dominate
N-Butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (4) Butyl Sub-µM Moderate Linear alkyl chain reduces steric hindrance

Key Findings :

  • Substituent Effects : The N-benzyl group in 1 enhances potency due to π-π stacking with Phe31 and hydrogen bonding with Lys33. In contrast, the 2-hydroxypropyl group in the target compound may improve solubility but reduce binding affinity compared to aromatic substituents.
  • Binding Dynamics: Molecular dynamics (MD) simulations reveal that substituent size and polarity influence binding pocket accessibility.

Functional Group Impact on Pharmacological Activity

  • 2-Oxopyridinone Core: This moiety is critical for hydrogen bonding with proteasome catalytic residues. Its presence in the target compound and analogs (e.g., 1, 3, 4) suggests shared mechanistic pathways .
  • Hydroxypropyl vs. Alkyl/Aryl Groups : The hydroxypropyl group may enhance aqueous solubility compared to hydrophobic substituents (e.g., benzyl, cyclohexyl). However, this could trade off with reduced membrane permeability or target affinity.

Broader Context: 2-Oxopyridinone Derivatives in Drug Discovery

–7 describe a tert-butyl ester derivative with a 2-oxopyridinone core acting as a p38 MAP kinase inhibitor. While structurally distinct, this compound underscores the versatility of the 2-oxopyridinone scaffold in targeting diverse enzymes. The target compound’s hydroxypropyl group may position it for applications in inflammatory or autoimmune diseases, akin to other 2-oxopyridinone-based therapeutics .

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